molecular formula C12H26ClNO2 B13472729 Tert-butyl 8-aminooctanoate hydrochloride

Tert-butyl 8-aminooctanoate hydrochloride

Cat. No.: B13472729
M. Wt: 251.79 g/mol
InChI Key: KRIOYHXHKAWVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 8-aminooctanoate hydrochloride is a chemical compound with the molecular formula C12H25NO2·HCl. It is a derivative of octanoic acid, featuring an amino group and a tert-butyl ester group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-aminooctanoate hydrochloride typically involves the esterification of 8-aminooctanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-aminooctanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 8-aminooctanoic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Hydrochloric Acid: Used for the formation of the hydrochloride salt.

    Sodium Hydroxide: Can be used for hydrolysis reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

    8-Aminooctanoic Acid: Formed through hydrolysis.

    Various Substituted Derivatives: Depending on the nucleophiles used in substitution reactions.

Scientific Research Applications

Tert-butyl 8-aminooctanoate hydrochloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential effects on biological systems.

    Medicinal Chemistry: Explored for its potential therapeutic properties.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 8-aminooctanoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active 8-aminooctanoic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Aminooctanoic Acid: The parent compound without the tert-butyl ester group.

    Tert-butyl 8-aminohexanoate: A similar compound with a shorter carbon chain.

    Tert-butyl 8-aminodecanoate: A similar compound with a longer carbon chain.

Uniqueness

Tert-butyl 8-aminooctanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and research applications.

Properties

Molecular Formula

C12H26ClNO2

Molecular Weight

251.79 g/mol

IUPAC Name

tert-butyl 8-aminooctanoate;hydrochloride

InChI

InChI=1S/C12H25NO2.ClH/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13;/h4-10,13H2,1-3H3;1H

InChI Key

KRIOYHXHKAWVEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.